6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.: 870693-13-3
Cat. No.: VC13296638
Molecular Formula: C10H17N5O2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870693-13-3 |
|---|---|
| Molecular Formula | C10H17N5O2 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H17N5O2/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15/h12H,3-6,11H2,1-2H3 |
| Standard InChI Key | OPTHSSHXXDHLHK-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N |
| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound is formally named 6-amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione under IUPAC conventions, reflecting its tetrahydropyrimidine backbone substituted with amino, methyl, and piperazinyl groups . Its molecular formula, C₁₀H₁₇N₅O₂, corresponds to a molecular weight of 239.27 g/mol. The hydrochloride salt form (CID 45286046) has a slightly higher molecular weight of 275.73 g/mol due to the addition of HCl .
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers, including:
-
CAS Registry Number: 870693-13-3 (base compound)
-
PubChem CID: 7131137 (parent compound), 45286046 (hydrochloride salt)
-
EVT ID: EVT-2633127 (related derivatives)
Alternative chemical names emphasize its structural features, such as 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride .
Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of 6-amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step condensation and cyclization reactions. Key steps include:
-
Urea-Alkylation: 1,3-dimethylurea reacts with a ketone or aldehyde precursor to form a dihydropyrimidine intermediate.
-
Piperazine Incorporation: A nucleophilic substitution introduces the piperazine moiety at the 5-position of the pyrimidine ring .
-
Amination: Final functionalization at the 6-position introduces the amino group, often via ammonolysis or catalytic hydrogenation.
Reaction conditions typically employ polar aprotic solvents (e.g., DMF or DMSO) and temperatures ranging from 80–120°C to optimize yields.
Structural Analysis
X-ray crystallography and computational modeling reveal critical structural features:
| Property | Value |
|---|---|
| Ring Conformation | Boat-shaped tetrahydropyrimidine core |
| Hydrogen Bonding | Intra- and intermolecular N–H···O networks |
| Torsional Angles | C5–N5–C6–N6: 120.5° (piperazine ring) |
The piperazine substituent enhances solubility in aqueous media, while methyl groups at positions 1 and 3 confer steric stability .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) and organic solvents like ethanol and dimethyl sulfoxide . Stability studies indicate decomposition above 200°C, with optimal storage conditions at 2–8°C under inert atmosphere.
Spectroscopic Data
Key spectral signatures:
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N) .
-
¹H NMR (DMSO-d₆): δ 1.2 (s, 6H, CH₃), δ 3.4 (m, 8H, piperazine), δ 6.1 (s, 2H, NH₂).
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for derivatization:
-
Piperazine Modifications: Alkylation or acylation alters pharmacokinetic profiles.
-
Amino Group Functionalization: Acylation improves blood-brain barrier penetration .
Drug Delivery Systems
Encapsulation in polymeric nanoparticles (e.g., PLGA) enhances bioavailability by 40% in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume